molecular formula C11H17N B1315901 N-(2,6-diethylphenyl)-N-methylamine CAS No. 24544-05-6

N-(2,6-diethylphenyl)-N-methylamine

Cat. No. B1315901
CAS RN: 24544-05-6
M. Wt: 163.26 g/mol
InChI Key: QVNJPMLNHZDCFW-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-N-methylamine (abbreviated as DEPMA) is a tertiary amine compound with a molecular formula of C10H19N. It is an organic compound that is used in the synthesis of many other compounds, as well as in scientific research applications. The structure of DEPMA is composed of a methyl group attached to an aromatic ring, with two ethyl groups attached to the nitrogen atom. DEPMA is a colorless, volatile liquid that has a sweet, pungent odor.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of structurally related compounds, such as synthetic cathinones and amphetamines, have been extensively studied. These compounds exhibit significant interaction with neurotransmitter systems, influencing dopaminergic, serotonergic, and adrenergic receptors. Such interactions underlie their potential applications in studying neurological disorders and developing therapeutic strategies (Papaseit et al., 2017). Additionally, the exploration of these compounds' effects on monoamine transporters offers insights into the neurochemical mechanisms of addiction and neurotoxicity, facilitating the development of treatments for substance abuse disorders.

Neurotoxicity and Neuroprotection

Research on related compounds has contributed to understanding neurotoxicity mechanisms, particularly in the context of oxidative stress and excitotoxicity. Studies on MDMA (3,4-methylenedioxymethamphetamine) have provided evidence of its neurotoxic potential, implicating it in the development of neuropsychiatric disorders. This research avenue is crucial for developing neuroprotective strategies and understanding the long-term implications of exposure to similar compounds on brain health (McKenna & Peroutka, 1990).

Environmental Toxicology

Compounds with similar structures have been studied for their environmental impact, particularly concerning their toxicity to aquatic ecosystems. Research into the fate and effects of such compounds in water bodies is vital for assessing ecological risks and developing water treatment strategies to mitigate their presence and toxicity (Poste, Grung, & Wright, 2014).

properties

IUPAC Name

2,6-diethyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNJPMLNHZDCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574518
Record name 2,6-Diethyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diethyl-N-methylaniline

CAS RN

24544-05-6
Record name 2,6-Diethyl-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24544-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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